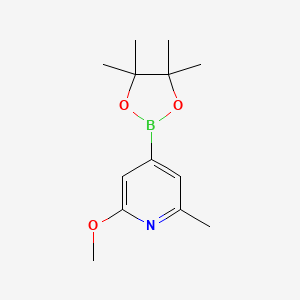

2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound widely used in organic synthesis. It features a pyridine ring substituted with a methoxy group, a methyl group, and a dioxaborolane moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.

Properties

IUPAC Name |

2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-9-7-10(8-11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAIVVLJZQNXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674932 | |

| Record name | 2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083168-87-9 | |

| Record name | 2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysts

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with Bpin, and reductive elimination to yield the boronate ester. Side products, such as dimeric boron species, are suppressed by using excess Bpin (1.5–2.0 equiv).

Yield and Purification

Typical yields range from 65% to 85%, with purification via silica gel chromatography (hexane/ethyl acetate gradient). Scaling to >10 g maintains efficiency, though chromatography becomes impractical; recrystallization in hexane/CHCl offers an alternative.

Zirconocene-Mediated Boron Transfer

A less conventional approach employs CpZr(H)Cl (zirconocene hydrochloride) to facilitate boron transfer. This method is advantageous for substrates sensitive to palladium.

Protocol Overview

Performance Metrics

-

Advantages : Avoids palladium residues, critical for biomedical applications.

-

Limitations : Higher cost of zirconocene reagents and longer reaction times (24–48 h).

Comparative Analysis of Methodologies

| Parameter | Miyaura Borylation | Zirconocene Method |

|---|---|---|

| Catalyst Cost | Moderate | High |

| Typical Yield | 65–85% | 60–70% |

| Reaction Time | 12–24 h | 24–48 h |

| Scalability | High | Moderate |

| Byproduct Formation | <5% | <10% |

Process Optimization and Troubleshooting

Solvent Effects

Polar aprotic solvents (DMSO, dioxane) enhance Pd catalyst activity but may decompose sensitive substrates. Switching to toluene reduces side reactions at the expense of slower kinetics.

Ligand Screening

Bidentate ligands (dppf, Xantphos) improve stability of the Pd intermediate, whereas monodentate ligands (PPh) lead to lower yields (≤50%).

Temperature Control

Elevated temperatures (≥100°C) accelerate the reaction but risk deborylation. Maintaining 80–90°C balances speed and selectivity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, MeCN/HO) confirms >98% purity, with residual Pd <10 ppm by ICP-MS.

Industrial-Scale Considerations

Biological Activity

2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C_{12}H_{18}BNO_{3}

- Molecular Weight : 235.09 g/mol

- CAS Number : 1034297-69-2

- Appearance : White to off-white solid

- Purity : ≥97.0% (HPLC) .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The compound's structure suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.

Inhibition of Kinases

Recent studies indicate that derivatives of pyridine-based compounds often exhibit inhibitory effects on kinases such as GSK-3β and IKK-β. For example:

- GSK-3β Inhibition : Compounds similar to 2-Methoxy-6-methyl-pyridine have shown IC50 values in the nanomolar range against GSK-3β, indicating strong inhibitory activity .

Anticancer Properties

Research has highlighted the anticancer potential of this compound in various cancer cell lines:

- Cell Proliferation Inhibition : The compound exhibited potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), showing an IC50 value of 0.126 μM .

Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties against various strains of bacteria. Notably:

- Antibacterial Activity : Several derivatives demonstrated effective antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria .

Study on Antiviral Properties

In a study assessing the antiviral efficacy of pyridine derivatives:

- The compound showed a significant reduction in viral load in infected mice models when administered at high doses (40 mg/kg), indicating its potential as an antiviral agent .

Safety Profile Assessment

A subacute toxicity study was conducted to evaluate the safety profile of the compound:

- Results indicated a favorable safety profile with no significant adverse effects observed at doses up to 40 mg/kg over three days .

Data Tables

| Biological Activity | IC50 Value (μM) | Tested Cell Line |

|---|---|---|

| GSK-3β Inhibition | 8 | Various kinase assays |

| Cancer Cell Proliferation Inhibition | 0.126 | MDA-MB-231 |

| Antibacterial Activity | 0.25 - 1 | Gram-positive bacteria |

Q & A

Q. What are the standard synthetic routes for preparing 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common approach involves reacting a halogenated pyridine precursor (e.g., 4-bromo-2-methoxy-6-methylpyridine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C . Purification is achieved via column chromatography or recrystallization, with yields ranging from 60% to 85% depending on substituent steric effects.

Q. How can the purity and structural integrity of this boronic ester be verified?

Key methods include:

- NMR Spectroscopy : Confirm the presence of the boronic ester peak (~1.3 ppm for pinacol methyl groups in H NMR) and aromatic protons (6.5–8.5 ppm). B NMR should show a peak near 30 ppm .

- Mass Spectrometry : ESI-MS or HRMS to validate the molecular ion peak (expected m/z: 249.11 for [M+H]).

- X-ray Crystallography : For unambiguous confirmation, single crystals can be grown via slow evaporation in hexane/ethyl acetate and analyzed using SHELX or OLEX2 .

Q. What precautions are necessary for handling this compound?

- Storage : Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronic ester .

- Moisture Sensitivity : Use anhydrous solvents and glovebox techniques for reactions.

- Safety : Wear PPE (gloves, goggles) due to potential irritancy (H315/H319) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic ester?

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or Pd-AmPhos for efficiency.

- Solvent/Base Pairs : Use THF/H₂O with K₂CO₃ or DMF with Cs₂CO₃, monitoring reaction progress via TLC/GC-MS.

- Temperature : Microwave-assisted coupling at 100–120°C reduces reaction time (<2 hours) .

- Additives : Additives like LiCl (0.1–1.0 equiv) can enhance stability of the boronate intermediate .

Q. How to address contradictions in spectroscopic data during characterization?

- Case Example : If C NMR shows unexpected peaks, consider:

- Tautomerism : Check for equilibrium between boronic ester and free boronic acid forms.

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., deborylated pyridine).

- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian/B3LYP) to resolve ambiguities .

Q. What strategies improve crystallinity for X-ray structure determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.